

# Molecular formula C<sub>11</sub>H<sub>9</sub>BrO<sub>2</sub> chemical information

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## Compound of Interest

Compound Name:	1-Bromo-6-methoxynaphthalen-2- ol
CAS No.:	194594-62-2
Cat. No.:	B1602741

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This guide serves as a technical deep-dive into the chemical space defined by the molecular formula C<sub>11</sub>H<sub>9</sub>BrO<sub>2</sub>. Unlike simple reagents, this formula represents a collection of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets.[1]

For the drug development professional, C<sub>11</sub>H<sub>9</sub>BrO<sub>2</sub> is not a single compound but a structural decision point. It most commonly manifests as either a functionalized chromene or a benzofuran derivative, both of which are critical pharmacophores in oncology and infectious disease research.

## PART 1: The Chemical Architecture of C<sub>11</sub>H<sub>9</sub>BrO<sub>2</sub>[2]

The formula implies a high degree of unsaturation (Degree of Unsaturation = 7), mandating the presence of aromatic rings or multiple pi-systems. In medicinal chemistry, three specific isomers dominate this space.

### 1.1 Comparative Isomer Analysis

Isomer Class	Representative Compound	Chemical Role	Key Application
2H-Chromene	3-Acetyl-6-bromo-2H-chromene	Pharmacophore	Anticancer agents (Tubulin polymerization inhibitors), Apoptosis inducers.
Benzofuran	1-(5-Bromo-3-methylbenzofuran-2-yl)ethanone	Synthetic Intermediate	Precursor for thiazole-fused heterocycles (antimicrobials).
Linear Ester	Allyl (4-bromophenyl)acetate	Building Block	"Click" chemistry handles; linker synthesis.

Critical Distinction: Researchers often confuse this formula with Ethyl 5-bromobenzofuran-2-carboxylate (C<sub>11</sub>H<sub>9</sub>BrO<sub>3</sub>). The O<sub>2</sub> variants discussed here are generally more reactive (ketones/aldehydes) or less oxidized (chromenes), offering different metabolic stability profiles.

## PART 2: Synthetic Protocols & Causality

This section details the synthesis of the 3-Acetyl-6-bromo-2H-chromene scaffold, chosen for its high relevance in designing bioactive small molecules.

### 2.1 Synthesis of 3-Acetyl-6-bromo-2H-chromene

Mechanism: The synthesis relies on a base-catalyzed cyclization between a substituted salicylaldehyde and an

-unsaturated ketone. This is a precision reaction where temperature control dictates the ratio of the kinetic product (chromene) vs. the thermodynamic product (chromanone).

Reagents:

- Precursor A: 5-Bromosalicylaldehyde (1.0 eq)[2]
- Precursor B: Methyl vinyl ketone (MVK) or 3-buten-2-one (1.2 eq)

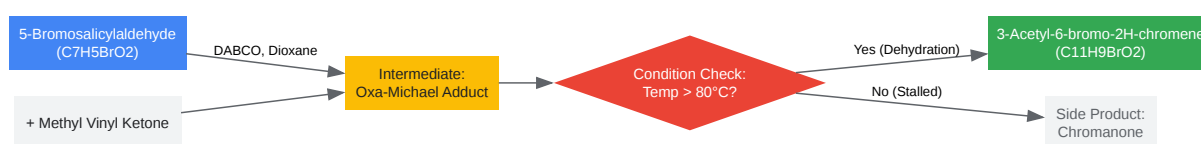
- Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) or  $K_2CO_3$
- Solvent: 1,4-Dioxane or DMF

#### Step-by-Step Protocol:

- Preparation: Dissolve 5-bromosalicylaldehyde (20 mmol) in anhydrous 1,4-dioxane (50 mL) under a nitrogen atmosphere. Why: Anhydrous conditions prevent the hydration of the aldehyde, ensuring nucleophilic attack efficiency.
- Activation: Add DABCO (20 mol%) and stir at room temperature for 15 minutes. Why: DABCO acts as a nucleophilic catalyst, activating the MVK via a Baylis-Hillman type mechanism.
- Addition: Dropwise add Methyl Vinyl Ketone (24 mmol) over 20 minutes.
- Cyclization: Heat the mixture to 90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). Why: Heat is required to drive the oxa-Michael addition followed by aldol condensation/dehydration.
- Workup: Cool to RT. Pour into ice-water (200 mL). The precipitate is the crude chromene.
- Purification: Recrystallize from Ethanol/Water.

## 2.2 Visualization of the Synthetic Logic

The following diagram illustrates the pathway and the critical decision nodes (temperature/catalyst) that determine the yield.



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Figure 1: Reaction logic for the synthesis of the  $C_{11}H_9BrO_2$  chromene scaffold. High temperature is the critical gatekeeper for the final dehydration step.

## PART 3: Drug Development Applications (SAR)

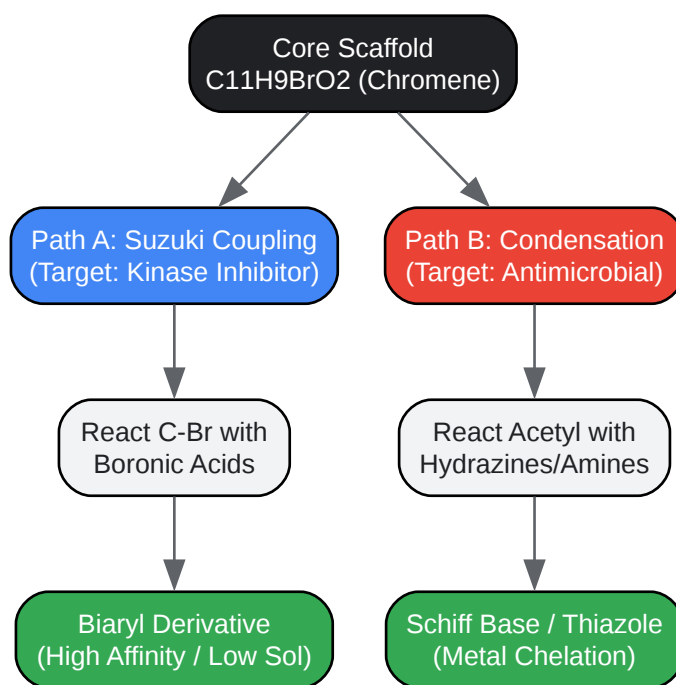
The  $C_{11}H_9BrO_2$  scaffold is not the final drug; it is the warhead carrier. The bromine atom at position 6 (in the chromene) or position 5 (in the benzofuran) is a "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of solubility-enhancing groups or specific receptor ligands.

### 3.1 Structure-Activity Relationship (SAR) Logic

When deploying this scaffold, the following modifications modulate biological activity:

- The Bromo-Handle (C-Br):
  - Modification: Replace Br with Aryl/Heteroaryl groups via Suzuki coupling.
  - Effect: Increases potency against kinases (e.g., EGFR, VEGFR) by filling hydrophobic pockets in the ATP-binding site.
- The Acetyl Group (C=O):
  - Modification: Condensation with thiosemicarbazide to form Schiff bases.
  - Effect: drastically increases antibacterial activity (*S. aureus*) and metal-chelating ability.
- The 2H-Pyran Ring:
  - Stability: The 2H-chromene double bond is reactive. It can be reduced to a chroman ( $C_{11}H_{11}BrO_2$ ) to improve metabolic stability (half-life) at the cost of some rigidity.

### 3.2 Workflow: From Scaffold to Lead Candidate



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Figure 2: Divergent synthetic pathways for  $C_{11}H_9BrO_2$  optimization. Path A focuses on hydrophobic expansion; Path B focuses on hydrogen-bond donor/acceptor modulation.

## PART 4: Technical Specifications & Safety

### 4.1 Physical Properties (Predicted for 3-Acetyl-6-bromo-2H-chromene)

Property	Value	Implication for Assay
Molecular Weight	253.09 g/mol	Fragment-like; suitable for FBDD (Fragment-Based Drug Design).
LogP (Octanol/Water)	~2.3 - 2.8	Good membrane permeability; likely CNS active.
TPSA	~26 Å <sup>2</sup>	High oral bioavailability predicted.
H-Bond Donors	0	Requires functionalization to engage specific residues.

## 4.2 Handling & Stability

- **Light Sensitivity:** Chromene derivatives can undergo [2+2] photodimerization under UV light. Protocol: Store in amber vials.
- **Oxidation:** The 2H-position is susceptible to oxidation to coumarin (C=O at position 2) upon prolonged air exposure. Protocol: Store under Argon at -20°C.

## References

- PubChem.3-Acetyl-6-bromo-2H-chromene | C<sub>11</sub>H<sub>9</sub>BrO<sub>2</sub>.<sup>[3]</sup> National Library of Medicine. Available at: [\[Link\]](#)
- Kulkarni, M. V., et al. Coumarins and Chromenes: Privileged Scaffolds in Medicinal Chemistry. Current Medicinal Chemistry.
- PrepChem. Synthesis of Benzofuran Derivatives. Detailed protocols on salicylaldehyde cyclization. Available at: [\[Link\]](#)

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